molecular formula C7H8FNO B107172 3-Fluoro-4-methoxyaniline CAS No. 366-99-4

3-Fluoro-4-methoxyaniline

Cat. No.: B107172
CAS No.: 366-99-4
M. Wt: 141.14 g/mol
InChI Key: LJWAPDSCYTZUJU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H8FNO. It is part of the aniline family, characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.

Mechanism of Action

Target of Action

3-Fluoro-4-methoxyaniline is a chemical compound used in the synthesis of various pharmaceutical agents It has been used as a reagent in the synthesis of novel leucine ureido derivatives, which have potent inhibitory activity against aminopeptidase n . Aminopeptidase N is an enzyme involved in the final digestion of peptides generated from hydrolysis of proteins by gastric and pancreatic proteases .

Mode of Action

Its role as a reagent in the synthesis of leucine ureido derivatives suggests that it may interact with its targets through the formation of covalent bonds during the synthesis process . The resulting changes could include alterations in the structure and function of the target molecules, leading to the observed inhibitory activity against aminopeptidase N .

Biochemical Pathways

Given its use in the synthesis of inhibitors for aminopeptidase n, it can be inferred that it may affect protein digestion pathways . The downstream effects of this could include disruption of protein turnover and peptide metabolism.

Pharmacokinetics

Some calculated physicochemical properties suggest that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Its use in the synthesis of aminopeptidase n inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting peptide metabolism at the cellular level .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methoxyaniline involves the Ullmann methoxylation reaction. In this process, 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield this compound. This reaction typically requires the use of copper catalysts and high temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale Ullmann reactions, where the reaction conditions are optimized for higher yields and purity. The process includes steps for the protection and deprotection of the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitro compounds .

Comparison with Similar Compounds

Comparison: 3-Fluoro-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This positioning influences its electronic properties and reactivity, making it distinct from other similar compounds. For example, 4-Amino-2-fluoroanisole has the fluorine and methoxy groups in different positions, leading to different reactivity and applications .

Properties

IUPAC Name

3-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWAPDSCYTZUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342364
Record name 3-Fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-99-4
Record name 3-Fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-4-METHOXYANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

[I] 2 g of 5% palladium carbon was added to a solution prepared by dissolving 10 g of 4-nitro-2-fluoroanisol in 150 ml of 1,4-dioxane, and the mixture was subjected to catalytic reduction under a hydrogen gas pressure of 4 kg/cm2 at room temperature for 30 minutes. After the completion of the reaction, palladium carbon was removed by filtration, and the solvent was distilled off under reduced pressure to obtain 8.6 g of 4-amino-2-fluoroanisol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold (5°), stirred solution of 776 g. (3.44 mol) of stannous chloride dihydrate in 1500 mL of concentrated hydrochloric acid was added, dropwise, a solution of 147 g. (0.861 mol) of 2-fluoro-4-nitroanisole in 3.0 L of ethanol at such a rate that the temperature of the reaction mixture did not exceed 23°. The suspension was stirred for 6 hours at room temperature. The ethanol was removed in vacuo at temperatures below 45°, and the residue was diluted with 3.0 L of water then basified with 1.0 L of 50% sodium hydroxide. The temperature of the mixture was maintained below 23° during the dropwise addition of the base.
[Compound]
Name
stannous chloride dihydrate
Quantity
3.44 mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0.861 mol
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cold (15°), stirred solution of 12.8 g (0.0699 mol) of 4-acetamido-2-fluoroanisole in 55 mL of acetic acid and 27 mL of acetic anhydride was added, dropwise, 6.5 g (0.072 mol) of 70% nitric acid (sp. gr. 1.424) at such a rate that the temperature of the reaction mixture did not exceed 16°. The solution was stirred for 1.5 hours at room temperature then poured into 400 mL of ice-water. The aqueous suspension was extracted with methylene chloride (1×300 mL; 1×200 mL), then the combined extracts were concentrated in vacuo to a solid (13 g). The material was chromatographed on a column of silica gel (300 g) using benzene as the eluent. The fractions containing the required product were combined then concentrated in vacuo. The solid residue was dissolved in methylene chloride (400 mL) and the solution was washed with water, dried over anhydrous magnesium sulfate, then concentrated in vacuo; yield, 10.0 g (62.9%). The material was suitable for further transformation. Additional material (169 g; 44.6%) was obtained from 110 g (0.779 mol) of 4-amino-2-fluoroanisole without isolating the intermediate 4-acetamido-2-fluoroanisole (3).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-fluoro-4-methoxyaniline exert its anti-melanogenic effects?

A1: this compound acts as a tyrosinase inhibitor. [] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase activity, this compound reduces melanin production, leading to depigmenting effects. Specifically, the research highlighted that the derivative N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (3d) displayed potent anti-melanogenic activity in α-MSH-induced B16F10 murine melanoma cells, even surpassing the efficacy of kojic acid, a known tyrosinase inhibitor. []

Q2: What is the structural characterization of this compound?

A2: While the provided research does not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, it identifies the compound as a component of the volatile oil extracted from Cortex Fraxini. [] Further research beyond these articles would be required to obtain comprehensive structural characterization data.

Q3: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives in relation to their anti-tyrosinase activity?

A3: Yes, the study focusing on the synthesis of fluorinated N-benzylaniline derivatives explored the impact of structural modifications on anti-tyrosinase activity. [] The researchers found that the presence of p-fluorine monosubstitution in the N-benzylaniline scaffold significantly enhanced the inhibitory potency against mushroom tyrosinase. [] This suggests that the specific position of the fluorine atom plays a crucial role in the interaction with the enzyme's active site.

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